molecular formula C6H12Cl2N4O B6215510 4-(4H-1,2,4-triazol-3-yl)morpholine dihydrochloride CAS No. 2742652-74-8

4-(4H-1,2,4-triazol-3-yl)morpholine dihydrochloride

Cat. No.: B6215510
CAS No.: 2742652-74-8
M. Wt: 227.1
InChI Key:
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Description

4-(4H-1,2,4-triazol-3-yl)morpholine dihydrochloride is a chemical compound that features a morpholine ring substituted with a 1,2,4-triazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the morpholine and triazole rings imparts unique chemical properties to the compound, making it a valuable subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4H-1,2,4-triazol-3-yl)morpholine dihydrochloride typically involves the reaction of morpholine with a triazole precursor under specific conditions. One common method includes the cyclization of appropriate hydrazides with morpholine in the presence of a dehydrating agent. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4H-1,2,4-triazol-3-yl)morpholine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the triazole ring, leading to the formation of dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole or morpholine rings are substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce dihydrotriazoles. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

4-(4H-1,2,4-triazol-3-yl)morpholine dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4H-1,2,4-triazol-3-yl)morpholine dihydrochloride involves its interaction with specific molecular targets. The triazole ring can act as a ligand, binding to metal ions or enzyme active sites, thereby modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-(1H-1,2,4-triazol-1-yl)morpholine: Similar structure but different substitution pattern on the triazole ring.

    4-(4H-1,2,4-triazol-3-yl)piperazine: Contains a piperazine ring instead of morpholine.

    4-(4H-1,2,4-triazol-3-yl)tetrahydropyridine: Features a tetrahydropyridine ring instead of morpholine.

Uniqueness

4-(4H-1,2,4-triazol-3-yl)morpholine dihydrochloride is unique due to the combination of the morpholine and triazole rings, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(4H-1,2,4-triazol-3-yl)morpholine dihydrochloride involves the reaction of 4-(3-chloropropyl)-1H-1,2,4-triazole with morpholine followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "4-(3-chloropropyl)-1H-1,2,4-triazole", "Morpholine", "Hydrochloric acid" ], "Reaction": [ "Add 4-(3-chloropropyl)-1H-1,2,4-triazole to a reaction flask", "Add morpholine to the reaction flask and stir at room temperature for several hours", "Add hydrochloric acid to the reaction mixture to form the dihydrochloride salt", "Filter the solid product and wash with cold water", "Dry the product under vacuum to obtain 4-(4H-1,2,4-triazol-3-yl)morpholine dihydrochloride" ] }

CAS No.

2742652-74-8

Molecular Formula

C6H12Cl2N4O

Molecular Weight

227.1

Purity

95

Origin of Product

United States

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